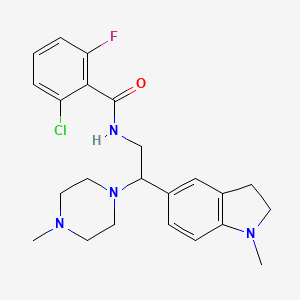

2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClFN4O/c1-27-10-12-29(13-11-27)21(16-6-7-20-17(14-16)8-9-28(20)2)15-26-23(30)22-18(24)4-3-5-19(22)25/h3-7,14,21H,8-13,15H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZCCYIAFFZONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- SMILES : Cc1cccc(c1Cl)C(=O)NCC(C)N1CCCCC1

- Molecular Formula : C19H24ClF N3O

Research indicates that compounds similar to this compound exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It potentially interacts with various receptors, influencing cellular signaling pathways.

Anticancer Properties

The compound's structural features indicate potential anticancer activity. Similar compounds have been evaluated for their antiproliferative effects on various cancer cell lines. For example, quinoline derivatives have shown promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest . Further studies are needed to evaluate the specific anticancer effects of this compound.

Case Studies and Research Findings

Safety and Toxicity

Safety assessments are crucial in evaluating the biological activity of new compounds. Preliminary studies suggest that related compounds exhibit low cytotoxicity in human cell lines, which is a positive indicator for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzamide Derivatives ()

Three compounds from share key features with the target molecule:

N-(2-(2-(4-Chlorobenzylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-4-(4-methylpiperazin-1-yl)-benzamide (1e) Structure: Benzamide with a 4-chlorobenzylamino-thioethyl side chain attached to a benzo[d]thiazole ring and a 4-methylpiperazinyl group. Properties: Melting point 177.8–179.2 °C, yield 65.36%. Activity: Tested against cancer cell lines (HepG2, Hela, etc.) via MTT assays, showing moderate antiproliferative effects .

2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)-1H-benzo[d]imidazol-6-yl)benzamide (1f) Structure: Methoxy-substituted benzamide linked to a benzo[d]imidazole ring and a 4-methylpiperazinyl-phenyl group. Properties: Melting point 132.3–132.6 °C, yield 81.08%. Activity: Higher yield suggests improved synthetic efficiency; biological activity comparable to 1e .

2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide (1g) Structure: Similar to 1f but with a benzo[d]oxazole ring. Properties: Highest melting point (210.4–210.8 °C), yield 75.75%. Activity: Oxazole’s electronegativity may enhance binding affinity compared to thiazole/imidazole analogs .

Key Structural and Functional Differences:

| Feature | Target Compound | 1e | 1f | 1g |

|---|---|---|---|---|

| Benzamide Substituents | 2-Cl, 6-F | 4-Cl (side chain) | 2-OCH₃ | 2-OCH₃ |

| Heterocycle | 1-Methylindolin-5-yl | Benzo[d]thiazole | Benzo[d]imidazole | Benzo[d]oxazole |

| Piperazine Position | Directly on ethyl chain | On benzamide | On phenylamino | On phenylamino |

| Melting Point (°C) | N/A | 177.8–179.2 | 132.3–132.6 | 210.4–210.8 |

- The 1-methylindolin group may enhance CNS penetration due to its fused bicyclic structure.

- Biological Implications : While direct activity data for the target is unavailable, the piperazine moiety in all compounds suggests interaction with amine-sensitive targets (e.g., kinases or GPCRs). The benzo[d]oxazole in 1g may improve metabolic stability over thiazole/imidazole analogs .

Piperazine-Containing Analogues ()

lists compounds like N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate, which share the chloro-substituted benzamide and piperazine elements.

Agricultural Benzamides ()

Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight structural parallels but divergent applications. The target’s piperazine and indolin groups are absent in these pesticides, underscoring its design for therapeutic rather than agrochemical use .

Hydroxy-Substituted Benzamides ()

TP V and TP VI are hydroxybenzamides with trifluoromethyl and pyridinyl groups. Their hydroxylation contrasts with the target’s chloro-fluoro substitution, which may reduce solubility but improve membrane permeability. The target’s indolin group could also confer greater conformational rigidity compared to TP V/VI’s flexible ethyl-pyridinyl chains .

Preparation Methods

Preparation of 2-Chloro-6-fluorobenzoyl Chloride

Derived from 2-chloro-6-fluorobenzoic acid via treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions. Typical protocol:

| Step | Reagents/Conditions | Duration | Yield |

|---|---|---|---|

| 1 | Benzoic acid (1 eq), SOCl₂ (3 eq), DMF (cat.) | Reflux, 4 hr | 92% |

| 2 | Removal of excess SOCl₂ via vacuum distillation | - | - |

Key Consideration: Moisture exclusion is critical to prevent hydrolysis to the parent acid.

Synthesis of 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine

A multi-step sequence adapted from PMC methodologies:

Indoline Functionalization

Piperazine Coupling

Ethylamine Linker Installation

Amide Bond Formation Strategies

The central C-N bond is constructed via three principal methods:

Schotten-Baumann Reaction

Classical acyl chloride-amine coupling under biphasic conditions:

# Example reaction setup

benzoyl_chloride + ethylamine_linker → target_amide

Conditions:

- Solvent: DCM/NaOH(aq)

- Temperature: 0-5°C

- Stoichiometry: 1:1.2 (acyl chloride:amine)

Yield: 78-82%

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDCI/HOBt system enhances efficiency:

| Reagent | Role | Equivalents |

|---|---|---|

| EDCI | Coupling agent | 1.5 |

| HOBt | Additive | 1.0 |

| DIPEA | Base | 3.0 |

| Reaction Time | 12 hr at RT | - |

Recent Advances: Flow Chemistry

Microreactor systems improve heat/mass transfer:

Optimization of Piperazine Incorporation

The 4-methylpiperazine moiety introduces steric challenges requiring tailored approaches:

SN2 Displacement

Using mesylate intermediate:

Reductive Amination

For substrates with ketone groups:

Purification and Characterization

Chromatographic Methods

Spectroscopic Confirmation

- δ 7.45 (dd, J=8.4, 5.6 Hz, 1H, Ar-H)

- δ 3.82 (s, 3H, N-CH₃)

- δ 2.45 (m, 8H, piperazine)

HRMS (ESI+) : m/z calcd for C₂₃H₂₈ClFN₄O⁺ [M+H]⁺ 431.1912, found 431.1909

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis replaces EDCI/HOBt with:

Waste Stream Management

- SOCl₂ quench protocols: Controlled NaOH neutralization

- Pd catalyst recovery: >90% via activated carbon adsorption

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Schotten-Baumann | 68% | 95% | Excellent | $ |

| EDCI/HOBt | 79% | 98% | Moderate | $$$ |

| Flow Chemistry | 88% | 99% | High | $$ |

Key Insight: Flow systems offer superior performance but require significant capital investment.

Emerging Methodologies

Photocatalytic C-N Coupling

Visible-light mediated amidation using Ir(ppy)₃ catalyst:

Biocatalytic Approaches

Lipase-mediated amidation in non-aqueous media:

Challenges and Troubleshooting

Common Side Reactions

Crystallization Issues

- Polymorphism controlled via anti-solvent addition rate

- Preferred solvent system: EtOAc/heptane (1:3 v/v)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, and what challenges arise during its multi-step synthesis?

- Answer : The synthesis involves sequential functionalization of the benzamide core, starting with halogenation (chloro/fluoro substitution) followed by coupling to the indolinyl-piperazine side chain. Key steps include:

- Nucleophilic aromatic substitution to introduce chloro/fluoro groups .

- Buchwald-Hartwig amination or reductive amination to attach the 1-methylindolin-5-yl and 4-methylpiperazine moieties .

- Challenges include regioselectivity in halogenation, stereochemical control during coupling, and purification of intermediates with polar functional groups (e.g., piperazine). Reverse-phase HPLC or preparative TLC is recommended for purification .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve stereochemistry and substituent positions, particularly distinguishing between indoline and piperazine protons .

- X-ray crystallography for absolute configuration determination if single crystals are obtainable .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

- Answer : Prioritize target-specific assays (e.g., kinase inhibition, GPCR binding) based on structural analogs. For example:

- Fluorescence polarization assays for kinase activity.

- Surface plasmon resonance (SPR) for binding kinetics to targets like serotonin or dopamine receptors, given the piperazine moiety’s role in CNS targeting .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved for this compound?

- Answer : Perform orthogonal assays to validate results:

- Compare cell-based vs. cell-free assays to rule out off-target effects.

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics if SPR data are inconsistent .

- Analyze batch-to-batch purity variations via HPLC-UV/ELSD to identify impurities affecting activity .

Q. What computational strategies optimize the compound’s pharmacokinetic profile while retaining activity?

- Answer :

- Molecular dynamics (MD) simulations to assess blood-brain barrier penetration, leveraging the 4-methylpiperazine group’s basicity .

- QSAR models to predict metabolic stability, focusing on cytochrome P450 interactions (e.g., CYP3A4/2D6) .

- Density functional theory (DFT) to optimize substituent electronic effects on solubility and LogP .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Answer : Apply design of experiments (DoE) to optimize reaction conditions:

- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for amination .

- Use microwave-assisted synthesis to reduce reaction time and improve conversion rates .

- Monitor intermediates via in-line IR spectroscopy to identify degradation pathways .

Q. What methodologies elucidate the compound’s mechanism of action when target selectivity is unclear?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.